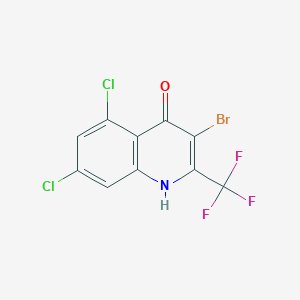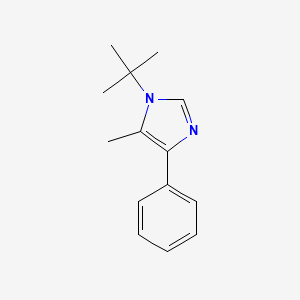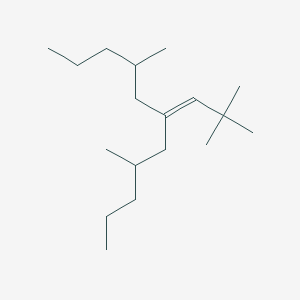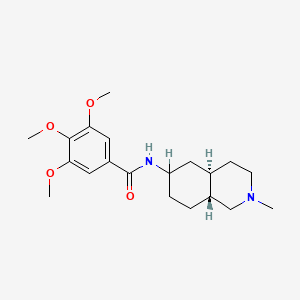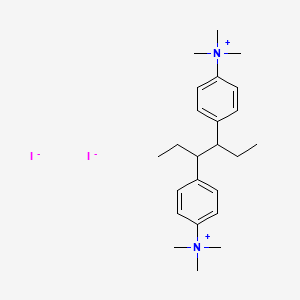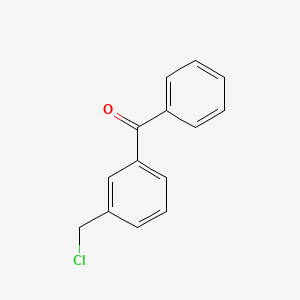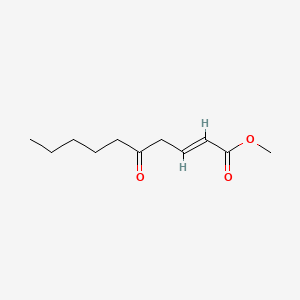
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves the reaction of 1-ethylpiperidine with 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with various biological targets. Its structural features allow it to interact with enzymes and receptors, making it useful in drug discovery and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylacetate moiety allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
- (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-benzylacetate
- (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-toluylacetate
Uniqueness
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups. The presence of the piperidine ring, cyclohexyl group, and phenylacetate moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63917-13-5 |
|---|---|
Formule moléculaire |
C21H31NO3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H31NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3,5-6,10-11,18-19,24H,2,4,7-9,12-16H2,1H3 |
Clé InChI |
PPNCDMBYKKWNCV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




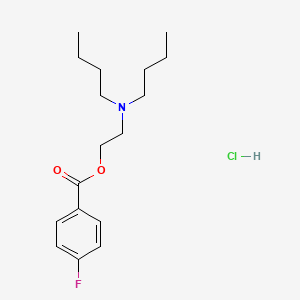
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
